

(R)-2-Amino-2-phenylacetamide spectroscopic data (NMR, IR, MS)

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Compound of Interest

Compound Name: (R)-2-Amino-2-phenylacetamide

Cat. No.: B555532

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An In-depth Technical Guide to the Spectroscopic Characterization of **(R)-2-Amino-2-phenylacetamide**

Foreword: The Analytical Imperative for Chiral Intermediates

In the landscape of modern drug development and fine chemical synthesis, the stereochemical identity of a molecule is not a trivial detail; it is a critical determinant of biological activity, safety, and efficacy. **(R)-2-Amino-2-phenylacetamide**, also known as D-Phenylglycinamide, stands as a quintessential chiral building block, pivotal in the synthesis of numerous pharmaceuticals, including key β -lactam antibiotics and HIV-1 reverse transcriptase inhibitors.^[1] Its utility is intrinsically linked to its enantiomeric purity. Consequently, the rigorous analytical characterization of this compound is a non-negotiable step in any research or manufacturing workflow.

This guide provides an in-depth exploration of the primary spectroscopic techniques used to confirm the structure, identity, and purity of **(R)-2-Amino-2-phenylacetamide**. Moving beyond a mere recitation of data, we will delve into the causality behind the spectral features and the logic informing our analytical protocols. This document is designed for the practicing scientist who requires not just data, but a validated, trustworthy, and comprehensive understanding of this vital chemical intermediate.

Molecular Identity and Physicochemical Properties

Before delving into spectral data, a foundational understanding of the molecule's structure is essential. **(R)-2-Amino-2-phenylacetamide** is characterized by a stereogenic center at the alpha-carbon, to which a phenyl ring, a primary amine group, and a primary amide group are attached. This specific three-dimensional arrangement dictates its chemical and biological properties.

Caption: Molecular structure of **(R)-2-Amino-2-phenylacetamide** with key functional groups.

Table 1: Physicochemical Properties of **(R)-2-Amino-2-phenylacetamide**

| Property | Value | Reference |
|-------------------|---|-----------|
| CAS Number | 6485-67-2 | [1][2] |
| Molecular Formula | C ₈ H ₁₀ N ₂ O | [1][3][4] |
| Molecular Weight | 150.18 g/mol | [1][3][4] |
| Melting Point | 125 - 129 °C | [1][5] |
| Appearance | Solid | [5] |
| InChIKey | KIYRSYYOVDHSPG-SSDOTTSWSA-N | [4][5] |

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Blueprint

NMR spectroscopy is the most powerful technique for the unambiguous structural elucidation of organic molecules. It provides detailed information about the carbon-hydrogen framework and the chemical environment of each nucleus.

¹H NMR Spectroscopy

Proton NMR confirms the number and connectivity of hydrogen atoms in the molecule. The spectrum is characterized by signals from the aromatic ring, the chiral methine proton, and the two distinct NH₂ groups.

Experimental Protocol: ¹H NMR Acquisition

- Sample Preparation: Dissolve ~5-10 mg of **(R)-2-Amino-2-phenylacetamide** in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). DMSO-d₆ is often preferred as it can slow the exchange of labile amide and amine protons, resulting in sharper signals.
- Instrument: A standard 300 or 400 MHz NMR spectrometer is sufficient.^[6]
- Acquisition: Acquire a standard proton spectrum over a range of 0-12 ppm.
- D₂O Exchange (Optional but Recommended): After the initial spectrum is acquired, add one drop of D₂O to the NMR tube, shake, and re-acquire the spectrum. The signals corresponding to the NH₂ protons will diminish or disappear, confirming their assignment.^[7]

Table 2: Typical ¹H NMR Spectral Data (400 MHz, DMSO-d₆)

| Chemical Shift (δ , ppm) | Multiplicity | Integration | Assignment | Rationale |
|----------------------------------|--------------|-------------|---------------------------|---|
| ~ 7.55 | br s | 1H | Amide (-CONHH) | Amide protons are often broad and downfield due to hydrogen bonding and restricted rotation. |
| ~ 7.40 - 7.25 | m | 5H | Aromatic (Ar-H) | The five protons of the monosubstituted benzene ring appear in their characteristic region. |
| ~ 7.15 | br s | 1H | Amide (-CONHH) | The second amide proton, often non-equivalent to the first. |
| ~ 4.85 | s | 1H | Methine (α -CH) | The single proton attached to the chiral center, deshielded by the adjacent phenyl, amine, and carbonyl groups. |
| ~ 2.10 | br s | 2H | Amine (-NH ₂) | The primary amine protons are typically broad and their chemical shift is highly dependent |

on concentration
and solvent.

Note: br s = broad singlet, m = multiplet. Chemical shifts are approximate and can vary with solvent and concentration.

¹³C NMR Spectroscopy

Carbon NMR provides a count of the unique carbon environments in the molecule, confirming the carbon skeleton.

Table 3: Typical ¹³C NMR Spectral Data (100 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Assignment | Rationale |
|-------------------------|---------------|--|
| ~ 175.5 | C=O | The amide carbonyl carbon is the most deshielded carbon, appearing significantly downfield. |
| ~ 142.0 | Ar-C (ipso) | The quaternary aromatic carbon attached to the chiral center. |
| ~ 128.5 | Ar-CH (meta) | Aromatic carbons bearing a proton. |
| ~ 127.8 | Ar-CH (para) | Aromatic carbons bearing a proton. |
| ~ 127.0 | Ar-CH (ortho) | Aromatic carbons bearing a proton. |
| ~ 58.0 | α-CH | The chiral sp ³ carbon, shifted downfield by the attached heteroatoms and phenyl group. |

Field Insight: Verifying Enantiomeric Purity with Chiral NMR

While standard NMR confirms the chemical structure, it cannot distinguish between enantiomers. To assess enantiomeric excess (ee), a chiral environment must be introduced. This is expertly achieved by using chiral solvating agents (CSAs).

Workflow: Chiral NMR Analysis

- A spectrum of the racemic (R/S)-2-Amino-2-phenylacetamide is acquired.
- A sub-stoichiometric amount of a chiral solvating agent (e.g., (R)-(-)-Mandelic acid) is added to the NMR tube.
- The CSA forms transient, non-covalent diastereomeric complexes with both the (R) and (S) enantiomers of the analyte.
- These diastereomeric complexes have slightly different magnetic environments, causing specific proton signals (often the α -CH) of the two enantiomers to resolve into two separate peaks.^{[8][9]}
- The enantiomeric excess can be calculated directly from the integration of these now-separated signals.

Infrared (IR) Spectroscopy: Functional Group Fingerprinting

IR spectroscopy is an indispensable, rapid technique for verifying the presence of key functional groups. The principle rests on the absorption of infrared radiation by specific molecular vibrations.

Experimental Protocol: FTIR-ATR Acquisition

- **Sample Preparation:** Place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.
- **Acquisition:** Record the spectrum, typically from 4000 to 400 cm^{-1} .

- Background: A background spectrum of the empty ATR crystal should be taken prior to the sample measurement.

Table 4: Key IR Absorption Bands for (R)-2-Amino-2-phenylacetamide

| Wavenumber (cm ⁻¹) | Vibration Type | Assignment | Significance |
|--------------------------------|------------------------|-------------------|--|
| 3400 - 3200 | N-H Stretch | Amine & Amide N-H | A broad, strong absorption in this region is a hallmark of primary amines and amides. Often appears as two distinct peaks. |
| 3100 - 3000 | C-H Stretch | Aromatic C-H | Confirms the presence of the phenyl ring.[3] |
| 3000 - 2850 | C-H Stretch | Aliphatic C-H | Corresponds to the methine C-H bond.[3] |
| ~ 1660 | C=O Stretch | Amide I Band | A very strong, sharp peak confirming the amide carbonyl group. |
| ~ 1600 | N-H Bend | Amine & Amide N-H | Bending vibration of the N-H bonds. |
| 1510 - 1318 | C-N Stretch / N-H Bend | Amide II / C-N | Complex vibrations involving C-N stretching and N-H bending.[3] |

Mass Spectrometry (MS): Molecular Weight and Fragmentation

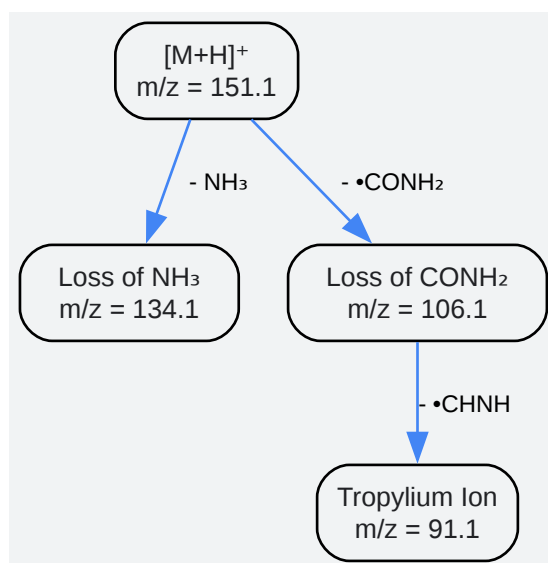
Mass spectrometry provides the exact molecular weight of the compound and offers structural clues through the analysis of its fragmentation patterns. For a compound like this, Electrospray Ionization (ESI) is a common and effective technique.

Experimental Protocol: LC-MS (ESI+) Analysis

- **Sample Preparation:** Prepare a dilute solution of the sample (~10-100 µg/mL) in a suitable solvent like methanol or acetonitrile/water.
- **Ionization:** Introduce the sample into an ESI source operating in positive ion mode. The molecule will readily protonate at the basic amine site.
- **Analysis:** Analyze the resulting ions in a mass analyzer (e.g., quadrupole, TOF).

Expected Mass Spectrum Features:

- **Molecular Ion:** A prominent peak for the protonated molecule, $[M+H]^+$, at m/z 151.1. This confirms the molecular weight of 150.18 g/mol .[\[1\]](#)
- **Key Fragments:** Collision-induced dissociation (CID) in the mass spectrometer will break the molecule apart in predictable ways.

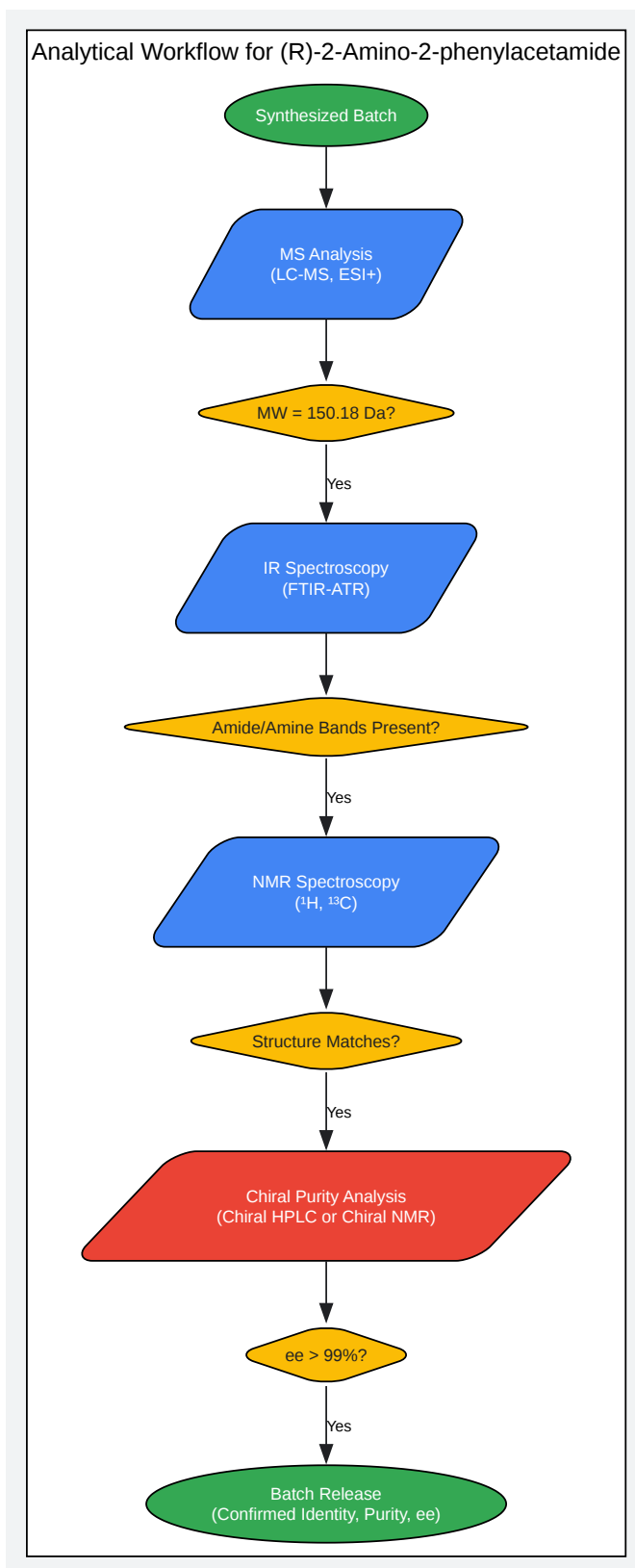


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Caption: Plausible ESI-MS/MS fragmentation pathway for protonated **(R)-2-Amino-2-phenylacetamide**.

Integrated Analytical Workflow: A Self-Validating System

No single technique tells the whole story. A robust, self-validating analytical workflow leverages the strengths of each method to build an unassailable case for the identity and purity of the material.



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Caption: A validated workflow for the comprehensive characterization of **(R)-2-Amino-2-phenylacetamide**.

This structured approach ensures that by the final step, the material has been rigorously tested for molecular weight, correct functional groups, complete covalent structure, and the correct enantiomeric form. This provides the highest level of confidence for researchers and drug development professionals.

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- To cite this document: BenchChem. [(R)-2-Amino-2-phenylacetamide spectroscopic data (NMR, IR, MS)]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b555532#r-2-amino-2-phenylacetamide-spectroscopic-data-nmr-ir-ms]

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